3-(Tributylstannyl)prop-2-enoic acid
Overview
Description
3-(Tributylstannyl)prop-2-enoic acid is an organotin compound that features a stannyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)prop-2-enoic acid typically involves the stannylation of prop-2-enoic acid derivatives. One common method is the reaction of prop-2-enoic acid with tributyltin hydride in the presence of a radical initiator. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using tributyltin hydride and appropriate catalysts to facilitate the reaction. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Reduced stannyl derivatives and alcohols.
Substitution: Substituted prop-2-enoic acid derivatives.
Scientific Research Applications
3-(Tributylstannyl)prop-2-enoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)prop-2-enoic acid involves the reactivity of the stannyl group. The stannyl group can participate in radical reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the formation and breaking of chemical bonds facilitated by the stannyl group.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure but lacks the stannyl group.
Prop-2-enoic acid: The parent compound without the stannyl substitution.
Tributyltin hydride: A related organotin compound used in similar reactions.
Uniqueness
3-(Tributylstannyl)prop-2-enoic acid is unique due to the presence of the stannyl group, which imparts distinct reactivity and properties. This makes it valuable in synthetic chemistry for introducing stannyl groups and facilitating specific reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
3-tributylstannylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H,(H,4,5); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBBOPJETNHLHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40781447 | |
Record name | 3-(Tributylstannyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40781447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202115-93-3 | |
Record name | (2E)-3-(Tributylstannyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202115-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Tributylstannyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40781447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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